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Compound of Interest

Compound Name: MTERT (572-580)

Cat. No.: B1574967

An In-depth Technical Guide to the mTERT (572-579) Peptide (VYGFVRACL)

Core Peptide Identity and Properties

The murine Telomerase Reverse Transcriptase (NTERT) peptide (572-579) is a key
immunogenic epitope identified from the mTERT protein, a subunit of the telomerase enzyme.
Telomerase is frequently overexpressed in a vast majority of cancer cells, making it a prime
target for cancer immunotherapy. This specific peptide has been identified as a dominant
cytotoxic T-lymphocyte (CTL) epitope restricted to the murine Major Histocompatibility Complex
(MHC) class | molecule H-2 Kk.

o Protein of Origin: Murine Telomerase Reverse Transcriptase (NTERT)

Amino Acid Position: 572-579

Sequence: VYGFVRACL (Val-Tyr-Gly-Phe-Val-Arg-Ala-Cys-Leu)

MHC Restriction: H-2 Kk

Immunological Role: Elicits a CD8+ CTL response against mMTERT-expressing tumor cells.

Mechanism of Action: MHC Class | Presentation
Pathway

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1574967?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The immunological activity of the mTERT (572-579) peptide is dependent on the MHC Class |
antigen presentation pathway. Endogenously expressed mTERT protein within tumor cells is
processed by the proteasome. The resulting peptide fragments, including VYGFVRACL, are
transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen
Processing (TAP). Inside the ER, the peptide is loaded onto newly synthesized H-2 Kk
molecules. This stable peptide-MHC complex is then transported to the cell surface, where it is
presented to CD8+ T-cells. Recognition of this complex by a T-cell receptor (TCR) on a specific
CD8+ T-cell clone triggers its activation, proliferation, and differentiation into cytotoxic T-
lymphocytes, which can then identify and eliminate tumor cells presenting the same epitope.

Click to download full resolution via product page

Caption: MHC Class | presentation pathway for the mTERT (572-579) epitope.

Preclinical Efficacy and Immunogenicity Data

The mTERT (572-579) peptide has demonstrated significant anti-tumor effects in preclinical
mouse models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of mMTERT Peptide-Specific CTLs
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Target Cell Effector:Target % Specific . Experimental
. . . Mouse Strain

Line (E:T) Ratio Lysis Assay

C3L5 51Cr-release
40:1 ~55% C3H/HeN

(MTERT+, Kk+) assay

B16-Kk 51Cr-release
40:1 ~40% C3H/HeN

(MTERT+, Kk+)

assay

| EL4 (MTERT+, Kk-) | 40:1 | <5% (Negative Control) | C3H/HeN | 51Cr-release assay |

Table 2: In Vivo Tumor Challenge and Immunogenicity

. Tumor Vaccination Assay
Mouse Strain Outcome .
Challenge Group (Endpoint)
MTERT (572-
. 100% Tumor- Tumor growth
C3H/HeN C3L5 cells 579) peptide + . o
Free (5/5 mice) monitoring
DC
Control (No 0% Tumor-Free Tumor growth
C3H/HeN C3L5 cells ] ] o
peptide) + DC (0/5 mice) monitoring
MTERT (572- ~150 SFCs/
C3H/HeN C3L5 cells 579) peptide + 2x10"5 IFN-y ELISpot
DC splenocytes

| C3H/HeN | C3L5 cells | Control (No peptide) + DC | <10 SFCs / 2x1075 splenocytes | IFN-y

ELISpot |

SFCs: Spot-Forming Cells; DC: Dendritic Cells.

Key Experimental Protocols
In Vivo Peptide Vaccination and Tumor Challenge

This protocol describes the general workflow for assessing the in vivo anti-tumor efficacy of the

MTERT peptide vaccine.
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Animal Model: C3H/HeN mice (H-2k haplotype), typically 6-8 weeks old, are used.

Dendritic Cell (DC) Preparation: Bone marrow-derived DCs are generated by culturing bone
marrow cells with GM-CSF and IL-4 for approximately 7 days.

Peptide Pulsing: Mature DCs are pulsed with the mTERT (572-579) peptide (e.g., at 10
pg/mL) for several hours at 37°C in serum-free medium.

Vaccination: Mice are immunized subcutaneously (s.c.) with 1x10"6 peptide-pulsed DCs.
Immunization may be repeated (e.g., weekly for 2-3 weeks).

Tumor Challenge: Following the vaccination schedule, mice are challenged s.c. on the
contralateral flank with a tumorigenic dose of mMTERT-expressing syngeneic tumor cells (e.g.,
5x10"5 C3L5 cells).

Monitoring: Tumor growth is monitored by measuring perpendicular diameters with calipers
every 2-3 days. Animal survival is also recorded.
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Caption: General experimental workflow for in vivo peptide vaccine studies.

Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of peptide-specific CTLs to lyse target cells.

» Effector Cell Preparation: Splenocytes from immunized mice are harvested and co-cultured
for 5-7 days with irradiated, peptide-pulsed stimulator cells (e.g., syngeneic splenocytes) in
the presence of IL-2 to generate effector CTLs.

o Target Cell Labeling: Target cells (e.g., C3L5) are labeled by incubating with Na2(51Cr)O4
(sodium chromate-51) for 1-2 hours at 37°C.
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o Co-culture: Labeled target cells (e.g., 1x10"4 cells/well) are incubated with effector cells at
various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

 Incubation: The plate is incubated for 4-6 hours at 37°C.

¢ Quantification: Supernatant is harvested, and the amount of 51Cr released from lysed cells
is measured using a gamma counter.

o Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis
= 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)

o Spontaneous release: Target cells incubated with medium alone.

o Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells (e.g., IFN-y).

o Plate Coating: A 96-well filtration plate is coated overnight with an anti-IFN-y capture
antibody.

o Cell Plating: Splenocytes from immunized mice are added to the wells (e.g., 2x10"5
cells/well) and stimulated with the mTERT (572-579) peptide (e.g., 10 ug/mL). Control wells
include cells with an irrelevant peptide or no peptide (negative) and cells with a mitogen like
Concanavalin A (positive).

e |ncubation: Plates are incubated for 20-24 hours at 37°C in a CO2 incubator.

o Detection: Cells are washed away, and a biotinylated anti-IFN-y detection antibody is added,
followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

o Development: A substrate is added that forms an insoluble colored spot where IFN-y was
secreted.

e Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot
represents a single IFN-y-secreting cell.
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 To cite this document: BenchChem. [InTERT (572-580) peptide sequence and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574967#mtert-572-580-peptide-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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